2-Acetylamino-3,3,3-trifluoro-2-phenethylamino-propionic acid ethyl ester
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Overview
Description
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE is a synthetic organic compound characterized by the presence of trifluoromethyl and acetamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of ethyl 3,3,3-trifluoropyruvate with acetamide and a suitable amine, such as 2-phenylethylamine, under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-acetamido-3,3,3-trifluoro-2-[(6-methylpyridin-2-yl)amino]propanoate
- Ethyl 2-acetamido-3,3,3-trifluoro-2-(isopropylamino)propanoate
Uniqueness
ETHYL 2-ACETAMIDO-3,3,3-TRIFLUORO-2-[(2-PHENYLETHYL)AMINO]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylethylamine moiety, in particular, differentiates it from other similar compounds and contributes to its specific interactions with biological targets.
Properties
Molecular Formula |
C15H19F3N2O3 |
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Molecular Weight |
332.32 g/mol |
IUPAC Name |
ethyl 2-acetamido-3,3,3-trifluoro-2-(2-phenylethylamino)propanoate |
InChI |
InChI=1S/C15H19F3N2O3/c1-3-23-13(22)14(15(16,17)18,20-11(2)21)19-10-9-12-7-5-4-6-8-12/h4-8,19H,3,9-10H2,1-2H3,(H,20,21) |
InChI Key |
YNFNHMQHWOZSAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NCCC1=CC=CC=C1)NC(=O)C |
Origin of Product |
United States |
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